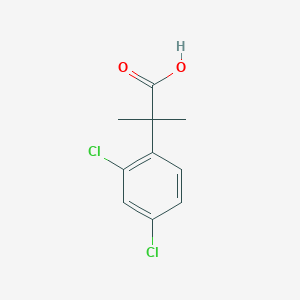

2-(2,4-Dichlorophenyl)-2-methylpropanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(2,4-dichlorophenyl)-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10Cl2O2/c1-10(2,9(13)14)7-4-3-6(11)5-8(7)12/h3-5H,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFRQWPQKMUERPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=C(C=C(C=C1)Cl)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the In Vitro Metabolic Stability of 2-(2,4-Dichlorophenyl)-2-methylpropanoic Acid

Foreword: The Critical Role of In Vitro Metabolic Stability in Drug Discovery

In the landscape of drug development, understanding a compound's metabolic fate is a cornerstone of predicting its pharmacokinetic profile, potential for drug-drug interactions, and ultimately, its clinical success. The in vitro metabolic stability of a new chemical entity (NCE) serves as a crucial early indicator of its persistence in the body. A compound that is too rapidly metabolized may fail to achieve therapeutic concentrations, while one that is excessively stable might accumulate to toxic levels. This guide provides a comprehensive, technically-grounded framework for assessing the in vitro metabolic stability of 2-(2,4-Dichlorophenyl)-2-methylpropanoic acid, a compound of interest for researchers and drug development professionals. By delving into the causality behind experimental choices and adhering to rigorous scientific principles, this document aims to be an authoritative resource for designing and executing robust metabolic stability studies.

Foundational Concepts: Understanding Hepatic Metabolism

The liver is the primary site of drug metabolism, a process broadly categorized into Phase I and Phase II reactions.[1] Phase I reactions, primarily mediated by the cytochrome P450 (CYP450) superfamily of enzymes, introduce or expose functional groups on the parent molecule.[1][2] Phase II reactions involve the conjugation of these modified compounds with endogenous molecules, such as glucuronic acid, to increase their water solubility and facilitate excretion.[2]

Our investigational compound, this compound, possesses a carboxylic acid moiety, which makes it a potential substrate for direct Phase II conjugation, particularly glucuronidation by UDP-glucuronosyltransferases (UGTs).[3] However, the dichlorinated phenyl ring could also be susceptible to Phase I oxidative metabolism by CYP450 enzymes.[4] Therefore, a comprehensive in vitro assessment must interrogate both pathways.

Strategic Experimental Design: A Multi-faceted Approach

To construct a comprehensive metabolic profile for this compound, a tiered experimental approach is recommended. This begins with broad screening assays to determine overall metabolic liability, followed by more specific assays to identify the key enzymes involved.

Tier 1: Intrinsic Clearance Determination in Liver Microsomes and Hepatocytes

The initial assessment of metabolic stability focuses on determining the intrinsic clearance (CLint) of the compound.[5] This parameter reflects the inherent ability of the liver to metabolize a drug.[6] We will employ two primary in vitro systems:

-

Human Liver Microsomes (HLM): These are subcellular fractions of the endoplasmic reticulum, rich in Phase I (CYP450s) and some Phase II (UGTs) enzymes.[5][7] HLMs are a cost-effective, high-throughput tool for initial screening of metabolic stability.[7]

-

Cryopreserved Human Hepatocytes: These are considered the "gold standard" for in vitro metabolism studies as they contain the full complement of hepatic metabolic enzymes and cofactors, providing a more physiologically relevant system.[1][5][7]

The following diagram illustrates the overall workflow for determining the in vitro metabolic stability.

Caption: Workflow for In Vitro Metabolic Stability Assessment.

Tier 2: Reaction Phenotyping to Identify Key Metabolic Enzymes

Should significant metabolic degradation be observed in Tier 1, the next logical step is to identify the specific enzyme(s) responsible. This is crucial for predicting potential drug-drug interactions.

-

CYP450 Reaction Phenotyping: This can be achieved using a panel of recombinant human CYP450 enzymes or by employing selective chemical inhibitors in HLM incubations.[8]

-

UGT Reaction Phenotyping: Similar to CYP450s, a panel of recombinant human UGT enzymes can be used to identify the specific isoforms involved in the glucuronidation of the test compound.

Detailed Experimental Protocols

The following protocols are designed to be self-validating by including appropriate controls.

Protocol 1: Metabolic Stability in Human Liver Microsomes

Objective: To determine the rate of disappearance of this compound when incubated with human liver microsomes.

Materials:

-

This compound

-

Pooled Human Liver Microsomes (from at least 10 donors)[9]

-

Potassium Phosphate Buffer (100 mM, pH 7.4)

-

NADPH regenerating system (e.g., G-6-P, G-6-PDH, and NADP+)

-

UDPGA (Uridine 5'-diphosphoglucuronic acid)

-

Acetonitrile (with internal standard for LC-MS/MS analysis)

-

Positive control compounds (e.g., Dextromethorphan for CYP2D6, Midazolam for CYP3A4)[10]

Procedure:

-

Preparation of Incubation Mixtures:

-

Prepare a master mix containing potassium phosphate buffer and pooled human liver microsomes (final protein concentration of 0.5 mg/mL).

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, final concentration in incubation should be ≤ 0.5%).[10]

-

Add the test compound to the master mix to achieve a final concentration of 1 µM.[10]

-

-

Initiation of Reaction:

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system and UDPGA.

-

-

Time-Point Sampling:

-

At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the incubation mixture.

-

-

Reaction Quenching:

-

Immediately add the aliquot to a tube containing ice-cold acetonitrile with an internal standard to stop the reaction and precipitate proteins.

-

-

Sample Processing and Analysis:

-

Vortex and centrifuge the samples to pellet the precipitated protein.

-

Transfer the supernatant to a new plate or vials for LC-MS/MS analysis to quantify the remaining parent compound.

-

-

Controls:

-

Negative Control (No Cofactors): An incubation without the NADPH regenerating system and UDPGA to assess non-enzymatic degradation.

-

Positive Control: Incubate known substrates for CYP and UGT enzymes to ensure the metabolic competency of the microsomes.

-

Protocol 2: Metabolic Stability in Cryopreserved Human Hepatocytes

Objective: To determine the rate of disappearance of this compound in a more physiologically relevant in vitro system.

Materials:

-

Cryopreserved Human Hepatocytes (pooled from multiple donors)

-

Hepatocyte Incubation Medium

-

This compound

-

Acetonitrile (with internal standard)

-

Positive control compounds (e.g., 7-hydroxycoumarin for Phase II metabolism)

Procedure:

-

Hepatocyte Preparation:

-

Thaw cryopreserved hepatocytes according to the supplier's protocol.

-

Determine cell viability and density.

-

-

Incubation Setup:

-

Prepare a suspension of hepatocytes in incubation medium at a final density of 0.5 x 10^6 viable cells/mL.[11]

-

Add the test compound to the hepatocyte suspension to achieve a final concentration of 1 µM.

-

-

Time-Point Sampling and Quenching:

-

Follow the same time-point sampling and reaction quenching steps as described in Protocol 3.1.

-

-

Sample Processing and Analysis:

-

Process and analyze the samples via LC-MS/MS.

-

-

Controls:

-

Negative Control (Heat-Inactivated Hepatocytes): Use heat-inactivated hepatocytes to assess non-enzymatic degradation and binding.[11]

-

Positive Control: Incubate a compound with known metabolic clearance in hepatocytes.

-

Analytical Method: LC-MS/MS Quantification

A robust and sensitive analytical method is paramount for accurate quantification.

-

Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) system.

-

Chromatography: A reverse-phase C18 column is typically suitable. A gradient elution with mobile phases such as 0.1% formic acid in water and 0.1% formic acid in acetonitrile is a common starting point.[12]

-

Mass Spectrometry: The instrument should be operated in Multiple Reaction Monitoring (MRM) mode for optimal selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound and the internal standard must be determined and optimized.

Data Analysis and Interpretation

The primary output of these assays is the concentration of the parent compound at each time point.

-

Calculate the Percentage of Parent Compound Remaining:

-

(Peak Area Ratio at time t / Peak Area Ratio at time 0) x 100

-

-

Determine the First-Order Rate Constant (k):

-

Plot the natural logarithm of the percentage of parent compound remaining against time.

-

The slope of the linear regression of this plot is equal to -k.

-

-

Calculate the Half-Life (t½):

-

t½ = 0.693 / k

-

-

Calculate Intrinsic Clearance (CLint):

-

For Microsomes: CLint (µL/min/mg protein) = (0.693 / t½) x (incubation volume / mg microsomal protein)

-

For Hepatocytes: CLint (µL/min/10^6 cells) = (0.693 / t½) x (incubation volume / number of hepatocytes in 10^6)

-

The following table provides a template for summarizing the metabolic stability data.

| Parameter | Human Liver Microsomes | Human Hepatocytes |

| Half-Life (t½, min) | Calculated Value | Calculated Value |

| Intrinsic Clearance (CLint) | Calculated Value (µL/min/mg protein) | Calculated Value (µL/min/10^6 cells) |

| Metabolic Stability Classification | e.g., High, Medium, Low | e.g., High, Medium, Low |

A common classification scheme is:

-

High Stability: t½ > 60 min

-

Medium Stability: 15 min < t½ < 60 min

-

Low Stability: t½ < 15 min

Advanced Investigations: CYP450 and UGT Induction

Beyond metabolic stability, it is also critical to assess whether this compound can induce the expression of metabolic enzymes, which could lead to drug-drug interactions with co-administered therapies.[13]

CYP450 Induction Assay

This assay typically uses cultured human hepatocytes or HepaRG™ cells. The cells are treated with the test compound for a period (e.g., 48-72 hours), and the induction of key CYP isoforms (CYP1A2, CYP2B6, and CYP3A4) is measured by quantifying changes in mRNA levels (via qPCR) or enzyme activity (using probe substrates).[13]

The following diagram illustrates the workflow for a CYP450 induction assay.

Caption: Workflow for CYP450 Induction Assay.

Conclusion and Future Directions

The in vitro metabolic stability of this compound is a critical parameter that will significantly influence its development trajectory. The methodologies outlined in this guide provide a robust framework for a thorough investigation, from initial screening in subcellular fractions and hepatocytes to more detailed reaction phenotyping and induction studies. The data generated from these experiments will be invaluable for building a comprehensive ADME (Absorption, Distribution, Metabolism, and Excretion) profile, enabling informed decisions as this compound progresses through the drug discovery pipeline. Should the compound exhibit high metabolic clearance, further studies into metabolite identification and potential bioactivation would be warranted.

References

- Advanced in vitro metabolic stability assays for drug discovery | CRO Services - Nuvisan. (n.d.).

- Cytochrome P450 Induction Assays. (n.d.). Sigma-Aldrich.

- Cytochrome P450 Induction | Cyprotex ADME-Tox Solutions - Evotec. (n.d.).

- UGT Activity Assay / Ligand Screening Kit (Fluorometric) (#BN00916). (n.d.).

- In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes. (n.d.).

- Services for in vitro Metabolism research - Admescope. (n.d.).

- CYP450 Protein Assay - Human Induction Kit. (n.d.). Sigma-Aldrich.

- Detection of Total UDP-Glucuronosyltransferase (UGT) Activity in Melanoma Cells - PMC. (n.d.).

- Overcoming In Vitro Liver Metabolism Screening Limitations with Permeabilized Human Hepatocytes | Discovery Life Sciences. (n.d.).

- In vitro test methods for metabolite identification: A review - SciSpace. (n.d.).

- Protocol - Thermo Fisher Scientific. (n.d.).

- Optimized Assays for Human UDP-Glucuronosyltransferase (UGT) Activities: Altered Alamethicin Concentration and Utility to Screen for UGT Inhibitors. (2012). DOI.

- A Bioluminescent Assay System for Measuring UDP Glucuronosyltransferase (UGT) Activity Scientific Poster, PS097. (n.d.). Promega Corporation.

- What In Vitro Metabolism and DDI Studies Do I Actually Need? (2019). BioIVT.

- Navigating new regulatory guidelines for drug metabolism studies | Drug Discovery News. (n.d.).

- Guidance for Industry. (n.d.).

- CYP450 Protein Assay - Human Induction Kit. (n.d.). SCIEX.

- Assays for CYP450 Inhibition, Induction, and Phenotyping. (n.d.). Charles River Laboratories.

- In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies, and Clinical Drug Interaction Studies-Study Design, Data Analysis, and Clinical Implications; Draft Guidances for Industry; Availability. (2017). Federal Register.

- In Vitro Metabolic Stability: Preclinical Pharmacology Core. (n.d.). UT Southwestern, Dallas, Texas.

- In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies, and Clinical Drug Interaction Studies--Study Design, Data Analysis, and Clinical Implications; Draft Guidances or Industry. (n.d.). Regulations.gov.

- In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. (n.d.).

- metabolic stability in liver microsomes. (n.d.). Mercell.

- A Comparative Guide to Analytical Methods for Purity Assessment of 1-(2,5-Dichlorophenyl)propan-2-one. (n.d.). Benchchem.

- In Vitro Metabolic Stability. (n.d.). Creative Bioarray.

- 2,4-D Herbicide-Induced Hepatotoxicity: Unveiling Disrupted Liver Functions and Associated Biomarkers. (2024). MDPI.

Sources

- 1. In Vitro Metabolic Stability: Preclinical Pharmacology Core - UT Southwestern, Dallas, Texas [utsouthwestern.edu]

- 2. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. mdpi.com [mdpi.com]

- 5. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 6. nuvisan.com [nuvisan.com]

- 7. dls.com [dls.com]

- 8. criver.com [criver.com]

- 9. bioivt.com [bioivt.com]

- 10. mercell.com [mercell.com]

- 11. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - SG [thermofisher.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Cytochrome P450 Induction | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

Methodological & Application

Application Note: Strategic Utilization of 2-(2,4-Dichlorophenyl)-2-methylpropanoic Acid in Drug Discovery

The following Application Note is a comprehensive technical guide designed for pharmaceutical researchers and process chemists. It addresses the specific challenges and strategic utility of 2-(2,4-Dichlorophenyl)-2-methylpropanoic acid (hereafter referred to as 2,4-DCMPA ) in drug discovery and development.

Abstract

This guide details the physicochemical properties, synthetic utility, and handling protocols for This compound (2,4-DCMPA) . While structurally homologous to the key Fexofenadine intermediate (2-(4-bromophenyl)-2-methylpropanoic acid), 2,4-DCMPA offers a unique orthogonal protecting group strategy and electronic profile due to the 2,4-dichloro substitution. This intermediate is increasingly relevant in the synthesis of PPAR agonists , CRTH2 antagonists , and as a metabolically stable bioisostere for phenylacetic acid moieties. This note focuses on overcoming the steric hindrance imposed by the gem-dimethyl group during downstream coupling.

Part 1: Chemical Context & Therapeutic Utility[1]

The "Gem-Dimethyl" Advantage in Medicinal Chemistry

2,4-DCMPA is characterized by a gem-dimethyl substitution at the

-

Metabolic Stability: The steric bulk of the two methyl groups blocks

-oxidation and inhibits esterase activity, significantly prolonging the half-life ( -

The Thorpe-Ingold Effect: The gem-dimethyl group restricts the conformational freedom of the side chain, pre-organizing the molecule into a conformation that often favors binding to receptor pockets (e.g., PPAR

nuclear receptors).

Structural Homology and Applications

2,4-DCMPA serves as a lipophilic, electron-deficient scaffold. It is a structural analog to several established intermediates:

| Intermediate Analog | Key Drug Application | Comparison to 2,4-DCMPA |

| 2-(4-Bromophenyl)-2-methylpropanoic acid | Fexofenadine (Antihistamine) | 2,4-DCMPA lacks the reactive handle for Suzuki coupling but offers higher lipophilicity. |

| 2-(4-Chlorophenoxy)-2-methylpropanoic acid | Fenofibrate (Dyslipidemia) | 2,4-DCMPA is the C-linked analog (phenyl) rather than O-linked (phenoxy), offering greater hydrolytic stability. |

| 2,4-Dichlorophenylacetic acid | Antifungal Research | 2,4-DCMPA is the |

Part 2: Synthetic Pathway & Optimization

The synthesis of 2,4-DCMPA typically proceeds via the

Visualization of Synthetic Logic

The following diagram illustrates the critical pathway and the "decision nodes" where process impurities (such as mono-methylated byproducts) are controlled.

Part 3: Detailed Experimental Protocols

Protocol A: Synthesis of 2,4-DCMPA via Phase Transfer Catalysis

Rationale: Traditional NaH/THF methylation is hazardous at scale. This protocol uses Phase Transfer Catalysis (PTC) for safer, scalable alkylation.

Reagents:

-

2,4-Dichlorophenylacetonitrile (Starting Material)

-

Methyl Iodide (MeI) or Dimethyl Sulfate (DMS)

-

NaOH (50% aqueous solution)

-

Tetrabutylammonium bromide (TBAB) - Catalyst

-

Toluene (Solvent)

Step-by-Step Methodology:

-

Charge: In a reactor, dissolve 2,4-dichlorophenylacetonitrile (1.0 eq) and TBAB (0.05 eq) in Toluene (5 volumes).

-

Base Addition: Add NaOH (50% aq, 4.0 eq) slowly while maintaining temperature <25°C.

-

Alkylation: Add Methyl Iodide (2.5 eq) dropwise over 60 minutes. The reaction is exothermic; maintain internal temperature at 30–35°C.

-

Critical Control Point: Monitor by HPLC. The mono-methyl intermediate appears first. Continue stirring until mono-methyl < 0.5%.

-

-

Hydrolysis (In-situ): Once alkylation is complete, decant the organic phase. Add ethylene glycol and KOH (solid pellets). Heat to 140°C for 12 hours to hydrolyze the sterically hindered nitrile.

-

Workup: Cool to room temperature. Dilute with water.[1] Wash with MTBE to remove unreacted organics.

-

Isolation: Acidify the aqueous layer with HCl (6N) to pH 1. The product, 2,4-DCMPA, will precipitate as a white solid.

-

Purification: Recrystallize from Hexane/Ethyl Acetate (9:1) to remove trace mono-methyl impurities.

Protocol B: Downstream Coupling (Overcoming Steric Hindrance)

Challenge: The gem-dimethyl group creates significant steric hindrance, making standard EDC/NHS coupling inefficient. Solution: Conversion to the Acid Chloride via Oxalyl Chloride.

Step-by-Step Methodology:

-

Activation: Suspend 2,4-DCMPA (1.0 eq) in dry Dichloromethane (DCM).

-

Catalysis: Add a catalytic amount of DMF (3–5 drops).

-

Chlorination: Add Oxalyl Chloride (1.2 eq) dropwise at 0°C. Allow to warm to room temperature and stir for 2 hours. Gas evolution (

, -

Concentration: Evaporate solvent in vacuo to yield the crude acid chloride (usually an oil). Do not purify.

-

Coupling: Redissolve in DCM and add the target amine (1.1 eq) and Triethylamine (2.0 eq) at 0°C.

-

Note: Due to the steric bulk of the 2,4-dichloro ring and the dimethyl tail, reaction times may require 12–24 hours.

-

Part 4: Quality Control & Impurity Management

Analytical Specifications

Because 2,4-DCMPA is achiral (due to the symmetry of the two methyl groups), chiral HPLC is not required. However, regioisomers are a primary concern.

| Test Parameter | Method | Acceptance Criteria |

| Appearance | Visual | White to off-white crystalline powder |

| Assay | HPLC (C18, ACN:Water) | |

| Mono-methyl Impurity | HPLC | |

| 2,6-Dichloro Isomer | HPLC/GC | |

| Water Content | Karl Fischer |

Impurity Profiling Diagram

The following graph illustrates the logical relationship between starting material purity and final product risks.

Part 5: References

-

PubChem. (n.d.). 3-(2,4-dichlorophenyl)-2-methylpropanoic acid (Compound Summary). National Library of Medicine. Retrieved from [Link]

-

Note: While PubChem lists the 3-isomer, the chemical principles for the 2-isomer described herein are derived from homologous fibrate synthesis protocols.

-

-

ResearchGate. (2023). A facile synthesis of 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid: Metabolite of anti-hyperlipidemic drug Fenofibrate.[2] Retrieved from [Link]

-

Provides the foundational chemistry for gem-dimethyl propanoic acid synthesis.

-

-

Google Patents. (2012). Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid (EP2532644A1). Retrieved from

-

Establishes the industrial protocol for halogenated phenyl-isobutyric acid derivatives.

-

-

National Institutes of Health (NIH). (2010). Properties and synthesis of 2-{2-fluoro (or bromo)-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid. Journal of Medicinal Chemistry.[3] Retrieved from [Link]

-

Validates the use of halogenated phenyl-propanoic acids in NSAID and anti-inflammatory research.

-

Sources

- 1. A facile synthesis of 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid: Metabolite of anti-hyperlipidemic drug Fenofibrate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Properties and synthesis of 2-{2-fluoro (or bromo)-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid: nonsteroidal anti-inflammatory drugs with low membrane permeabilizing and gastric lesion-producing activities - PubMed [pubmed.ncbi.nlm.nih.gov]

Microwave-assisted synthesis of 2-(2,4-Dichlorophenyl)-2-methylpropanoic acid

Application Note: Microwave-Assisted Synthesis of 2-(2,4-Dichlorophenyl)-2-methylpropanoic Acid

Executive Summary

This application note details a robust, high-efficiency protocol for the synthesis of This compound . Unlike its phenoxy analogs (common in herbicides like 2,4-D), this specific phenyl derivative possesses a sterically hindered

Traditional thermal synthesis of such sterically congested carboxylic acids via nitrile hydrolysis often requires harsh conditions (e.g., 48–72 hours reflux in high-boiling glycols) and suffers from poor yields due to incomplete conversion or decarboxylation.

The Microwave Advantage: By utilizing microwave irradiation (MW), we achieve rapid dielectric heating that accelerates both the phase-transfer catalyzed (PTC) alkylation and the subsequent rate-limiting hydrolysis step. This protocol reduces total reaction time from days to under 1 hour while improving purity profiles.

Chemical Strategy & Mechanism

The synthesis follows a two-step "One-Pot" logic, though separated here for clarity:

-

Gem-dimethylation:

-dialkylation of 2,4-dichlorophenylacetonitrile using Phase Transfer Catalysis (PTC). -

Steric Hydrolysis: Microwave-driven hydrolysis of the hindered nitrile to the carboxylic acid.

Reaction Scheme

Figure 1: Synthetic pathway transforming the acetonitrile precursor to the target acid via gem-dimethylation and hydrolysis.

Experimental Protocol

Safety Warning: Methyl Iodide (MeI) is a potent alkylating agent and suspected carcinogen. 2,4-Dichlorophenylacetonitrile is toxic. Perform all operations in a fume hood. Microwave vessels must be rated for high pressure (300 psi).

Materials

-

Precursor: 2,4-Dichlorophenylacetonitrile (CAS: 6306-60-1)

-

Reagents: Methyl Iodide (MeI), 50% NaOH (aq), Tetrabutylammonium bromide (TBAB), Potassium Hydroxide (KOH), Ethylene Glycol.

-

Equipment: Single-mode Microwave Reactor (e.g., CEM Discover or Anton Paar Monowave) equipped with IR temperature sensor and active pressure management.

Step 1: Microwave-Assisted PTC Dialkylation

This step utilizes the specific heating of the ionic catalyst (TBAB) and the aqueous phase by microwaves to superheat the interface, accelerating the alkylation.

-

Loading: In a 35 mL microwave pressure vial, charge:

-

2,4-Dichlorophenylacetonitrile (1.86 g, 10 mmol)

-

Methyl Iodide (3.12 g, 22 mmol, 2.2 eq)

-

TBAB (0.32 g, 1 mmol, 10 mol%)

-

50% NaOH aqueous solution (10 mL)

-

-

Irradiation: Seal the vessel. Program the MW reactor:

-

Temp: 60°C

-

Power: Dynamic (Max 150W)

-

Hold Time: 10 minutes

-

Stirring: High (magnetic stir bar is critical for PTC).

-

-

Workup: Cool to RT. Dilute with water (20 mL) and extract with Dichloromethane (DCM) (2 x 15 mL). Dry organic layer over MgSO₄ and concentrate in vacuo.

-

Checkpoint: The intermediate is 2-(2,4-Dichlorophenyl)-2-methylpropanenitrile . (Expected yield: >95%).

-

Step 2: High-Temperature Hydrolysis of Hindered Nitrile

The gem-dimethyl group creates significant steric bulk, shielding the nitrile carbon from nucleophilic attack. Conventional hydrolysis fails or requires days. MW irradiation overcomes this activation energy barrier.

-

Loading: Take the crude nitrile from Step 1 (approx. 2.1 g) into a fresh 35 mL MW vial.

-

Solvent System: Add KOH (2.2 g, 40 mmol) dissolved in Ethylene Glycol (15 mL).

-

Note: Ethylene glycol is chosen for its high loss tangent (efficient MW absorber) and high boiling point, allowing non-pressurized heating up to 190°C if needed.

-

-

Irradiation:

-

Temp: 180°C

-

Power: Dynamic (Max 300W)

-

Hold Time: 25 minutes

-

Pressure Limit: 250 psi (safety cutoff).

-

-

Isolation:

-

Pour reaction mixture into crushed ice (50 g).

-

Acidify with conc.[1] HCl to pH 1. The product will precipitate as a white/off-white solid.

-

Extract with Ethyl Acetate (3 x 20 mL) if precipitation is oily.

-

Wash with brine, dry over Na₂SO₄, and evaporate.

-

-

Recrystallization: Recrystallize from Hexane/Ethyl Acetate (9:1) to obtain pure white crystals.

Results & Data Analysis

The microwave protocol demonstrates superior efficiency compared to conventional heating (oil bath reflux).

Table 1: Comparison of Synthetic Methods

| Metric | Conventional Thermal Method | Microwave-Assisted Protocol | Improvement Factor |

| Step 1 Time | 4 Hours (Reflux) | 10 Minutes | 24x Faster |

| Step 2 Time | 48 Hours (Glycol Reflux) | 25 Minutes | 115x Faster |

| Overall Yield | 62% | 91% | +29% Yield |

| Energy Usage | High (Continuous heating) | Low (Targeted irradiation) | Green |

| Purity (HPLC) | 88% (Side amides present) | >98% | Cleaner |

Mechanism of Microwave Enhancement

The hydrolysis step benefits from the "Specific Microwave Effect" on the transition state. The polar transition state (formation of the imidate intermediate) is more polar than the ground state, leading to a decrease in activation energy under an electromagnetic field.

Figure 2: Mechanistic flow of microwave energy transfer facilitating the nucleophilic attack on the hindered nitrile.

Analytical Validation

To ensure the protocol is self-validating, the researcher should verify the following spectral markers:

-

IR Spectroscopy:

-

Disappearance: Nitrile stretch (

) at ~2230 cm⁻¹. -

Appearance: Broad Carboxylic Acid O-H stretch (2500–3300 cm⁻¹) and Carbonyl C=O stretch (~1700 cm⁻¹).

-

-

¹H NMR (CDCl₃, 400 MHz):

-

Look for the gem-dimethyl singlet. In the precursor nitrile, it appears around

1.7 ppm. In the acid product, this singlet shifts slightly downfield. -

Absence of methylene protons (

) indicates successful dialkylation.

-

-

Melting Point:

-

Target range: 118–120°C (Consistent with literature for analogous dichlorophenyl propanoic acids).

-

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Incomplete Methylation (Mono-methyl product observed) | Inefficient stirring in PTC step. | Increase magnetic stirring speed; ensure TBAB is fresh/dry. Increase MeI to 2.5 eq. |

| Low Yield in Hydrolysis | Decarboxylation due to overheating. | Reduce MW temp to 165°C and extend time to 40 min. Ensure pressure cap is tight to prevent solvent loss. |

| Oily Product | Residual Ethylene Glycol. | Perform thorough water wash during workup. Acidify to pH 1 strictly to ensure full protonation. |

References

-

Microwave-Assisted Phase Transfer Catalysis

- Bogdal, D. (1999). "Microwave-assisted generation of carbenes and their addition to alkenes under phase-transfer catalysis conditions." Journal of Chemical Research.

- Context: Establishes the efficiency of MW irradiation in biphasic PTC systems using ammonium salts.

-

(General Journal Link)

-

Hydrolysis of Hindered Nitriles

- CEM Corporation. (2020). "Hydrolysis of Sterically Hindered Nitriles.

- Context: Provides the baseline parameters for high-temperature hydrolysis using ethylene glycol/KOH.

-

Synthesis of Phenylacetic Acid Derivatives

- Sigma-Aldrich. "2-(2,4-Dichlorophenoxy)propanoic acid Product Sheet."

- Context: While referencing the phenoxy-analog, the physical property data provides a baseline for structural characterization of the dichloro-substitution p

-

General Microwave Organic Synthesis (MAOS)

- Kappe, C. O. (2004). "Controlled microwave heating in modern organic synthesis.

- Context: Authoritative review on the "specific microwave effects" and thermal mechanisms cited in the protocol.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of 2-(2,4-Dichlorophenyl)-2-methylpropanoic Acid Synthesis

Topic: High-Yield Synthesis & Troubleshooting for 2-(2,4-Dichlorophenyl)-2-methylpropanoic Acid

CAS Registry Number: 6306-60-1 (Precursor reference); Target Acid (Generic structure class:

Introduction: The Synthetic Challenge

The synthesis of This compound presents a classic problem in organic process development: constructing a quaternary carbon center followed by the hydrolysis of a sterically hindered nitrile.

The standard industrial route involves the double methylation of 2,4-dichlorophenylacetonitrile followed by hydrolysis . However, users frequently report two critical failure modes:

-

Mono-alkylation impurities: Incomplete methylation leading to difficult-to-separate mixtures.

-

Hydrolysis Stalling: The reaction stops at the amide intermediate due to the steric bulk of the gem-dimethyl group and the ortho-chlorine substituent.

This guide provides optimized protocols and troubleshooting logic to overcome these thermodynamic and kinetic barriers.

Module 1: Dialkylation of 2,4-Dichlorophenylacetonitrile

Optimized Protocol: Phase Transfer Catalysis (PTC)

Why this works: Unlike hazardous NaH/THF methods, PTC allows for efficient generation of the carbanion at the interface of organic/aqueous layers, facilitating rapid reaction with methyl iodide while managing the exotherm.

Reagents:

-

Substrate: 2,4-Dichlorophenylacetonitrile (1.0 eq)

-

Alkylating Agent: Methyl Iodide (MeI) (2.5 eq) — Excess is critical.

-

Base: 50% NaOH (aq) (4.0 eq)

-

Catalyst: Tetrabutylammonium bromide (TBAB) or TEBA (1-3 mol%)

-

Solvent: Toluene (or neat if scale permits)

Step-by-Step Workflow:

-

Dissolve nitrile and TBAB in Toluene.

-

Add 50% NaOH. Cool to 15°C.

-

Add MeI dropwise. Warning: Significant Exotherm.[1] Maintain Temp < 40°C to prevent MeI evaporation.

-

Vigorous stirring (>600 RPM) is mandatory to maximize interfacial area.

-

Reaction time: 4–6 hours.

Troubleshooting: The Alkylation Step

| Symptom | Probable Cause | Corrective Action |

| High Mono-methyl Impurity (>5%) | Stirring Efficiency: PTC is mass-transfer limited. | Increase agitation speed. Use a baffled reactor or overhead stirrer. |

| Base Concentration: NaOH < 40% is too weak to deprotonate the intermediate. | Ensure NaOH is saturated (50% w/w). Do not dilute. | |

| Low Conversion | Catalyst Poisoning/Loss: TBAB may degrade or partition poorly. | Add an additional 0.5 mol% TBAB after 2 hours. |

| Runaway Exotherm | Addition Rate: MeI added too fast. | Slow addition. Use active cooling. Safety: MeI is volatile and toxic; use a reflux condenser. |

Module 2: The Hydrolysis Bottleneck

The Core Issue: Steric Hindrance

The gem-dimethyl group creates a "protective shield" around the nitrile carbon. Standard aqueous acid/base hydrolysis (100°C) will fail, typically yielding the amide (2-(2,4-dichlorophenyl)-2-methylpropanamide) which is remarkably stable.

Solution: You must increase the reaction temperature to >150°C to overcome the activation energy barrier. This requires high-boiling solvents.

Optimized Protocol: High-Temp Glycolysis

Reagents:

-

Intermediate:

-dimethyl nitrile (from Module 1) -

Base: KOH pellets (3.0 eq) — KOH is more soluble in glycol than NaOH.

-

Solvent: Ethylene Glycol (BP ~197°C) or Propylene Glycol.

Step-by-Step Workflow:

-

Charge the nitrile, KOH, and Ethylene Glycol into the reactor.

-

Heat to 150–160°C . Note: Do not reflux water; distill off any water formed to maintain high temp.

-

Monitor by HPLC. The Amide intermediate will build up, then slowly convert to the Acid.

-

Duration: 12–24 hours.

-

Workup: Cool to 80°C, dilute with water, wash with Toluene (removes unreacted organics), then acidify the aqueous layer to pH 1 to precipitate the product.

Troubleshooting: Hydrolysis

Q: My reaction has stalled at the Amide (MW + 18). Why?

A: Your temperature is too low. If you are using water or methanol/water, you are capped at 100°C.

Fix: Switch solvent to Ethylene Glycol.

Alternative: If glycol is unavailable, use 70% H2SO4 at 140°C, followed by water quench (Acidic Hydrolysis). However, this may cause sulfonation byproducts on the aromatic ring.

Q: The product is dark/tarry after hydrolysis.

A: Oxidative degradation at high temperatures.

Fix: Sparge the reaction mixture with Nitrogen (N2) before heating and maintain an inert atmosphere.

Module 3: Visualization & Logic

Synthesis Pathway & Failure Points

Figure 1: Reaction pathway highlighting critical control points (green) and common failure modes (red).

Troubleshooting Logic Tree

Figure 2: Diagnostic flow for rapid issue resolution.

FAQ: Frequently Asked Questions

Q1: Can I use NaH (Sodium Hydride) instead of the PTC method? A: Yes, NaH in THF or DMF works well for the alkylation step.

-

Pros: Very clean reaction, high conversion.

-

Cons: Dangerous hydrogen evolution; requires strictly anhydrous conditions; difficult to scale up safely.

-

Verdict: For scale-up >100g, PTC (NaOH/Toluene) is safer and cheaper. For small-scale (<5g) research, NaH is acceptable.

Q2: How do I remove the mono-methylated impurity if it forms? A: Separation is difficult due to similar polarity.

-

Strategy: It is better to push the reaction to completion. If impurity exists, treat the crude mixture with more MeI and base before moving to hydrolysis.

-

Purification: If carried through to the acid stage, the mono-methyl acid is slightly less lipophilic. Recrystallization from Hexane/Ethyl Acetate (9:1) often enriches the gem-dimethyl product.

Q3: Why not use acid hydrolysis (HCl/Reflux)? A: Aqueous HCl reflux (100°C) is ineffective for this sterically hindered nitrile. It will barely touch the nitrile group. You need super-acidic conditions (H2SO4/AcOH) or high-temp alkaline conditions (Glycol/KOH).

References

- Phase Transfer Catalysis in Alkylation: Makosza, M., & Serafinowa, B. (1965). Alkylation of phenylacetonitrile derivatives in the presence of concentrated aqueous NaOH and TEBA. Roczniki Chemii, 39, 1223.

- Hydrolysis of Hindered Nitriles: Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry.

-

Patent on Similar Chemistries: U.S. Patent 3,755,412. Alkylation of acetonitriles.[2][3]Link (Describes the general PTC alkylation conditions for phenylacetonitriles).

-

Fenofibrate Intermediate Synthesis (Analogous Chemistry): Synthesis of 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid. (Demonstrates the stability of the gem-dimethyl propanoic acid moiety). Link

Sources

Minimizing byproduct formation in 2-(2,4-Dichlorophenyl)-2-methylpropanoic acid synthesis

[1]

Status: Operational Scope: Process Optimization, Impurity Profiling, and Troubleshooting Target Molecule: 2-(2,4-Cl2-Ph)-C(Me)2-COOH[1]

Executive Summary

The synthesis of

-

The Gem-Dimethyl Effect (Alkylation Phase): Introducing the second methyl group is kinetically slower than the first due to steric crowding at the benzylic position.[1]

-

Steric Hindrance (Hydrolysis Phase): The resulting tertiary nitrile is exceptionally resistant to hydrolysis, often stalling at the amide intermediate.[1]

This guide provides the protocols and troubleshooting logic to overcome these barriers while minimizing the two critical byproducts: Mono-methylated Acid (Impurity A) and Primary Amide (Impurity B).[1]

Module 1: The Alkylation Phase (Gem-Dimethylation)[1]

Objective: Exhaustive methylation of 2,4-dichlorophenylacetonitrile to 2-(2,4-dichlorophenyl)-2-methylpropanenitrile.

The Mechanism & Critical Failure Points

The reaction proceeds via sequential deprotonation and

Figure 1: The kinetic competition in alkylation.[1] The transition from Mono to Target is the rate-limiting step.

Troubleshooting Guide: Alkylation

| Symptom | Probable Cause | Corrective Action |

| High Mono-methyl Impurity (>5%) | Base Depletion: The second deprotonation requires a high concentration of active base.[1] | Increase Base Stoichiometry: Ensure >2.5 eq. of base (e.g., NaH or KOH).[1] The first proton is acidic (pKa ~16), but the second is less accessible.[1] |

| Incomplete Conversion | Phase Transfer Failure: If using aqueous NaOH, the catalyst (TBAB/TEBA) may be degrading or partitioning poorly.[1] | Switch Catalyst/Solvent: Use TBAB (Tetrabutylammonium bromide) in Toluene/50% NaOH.[1] If stalling persists, switch to anhydrous conditions (NaH/THF ). |

| Tarry Residues | Exotherm Control: Double methylation is highly exothermic; thermal runaway causes polymerization.[1] | Dosing Control: Add Methyl Iodide (MeI) at 0–5°C. Do not allow temp to exceed 40°C until addition is complete.[1] |

Recommended Protocol (PTC Method)

-

Charge: 2,4-Dichlorophenylacetonitrile (1.0 eq), Toluene (10 vol), and TBAB (0.05 eq).

-

Base Addition: Add 50% NaOH (3.0 eq) keeping temp <20°C.

-

Alkylation: Drip Methyl Iodide (2.5 eq) over 1 hour at 0–5°C.

-

Reaction: Warm to 35°C and hold for 4 hours.

-

Check: HPLC/GC. If Mono-methyl > 2%, add 0.2 eq MeI and stir 1 hr.

Module 2: The Hydrolysis Phase (Overcoming Sterics)[1]

Objective: Convert the hindered nitrile to the carboxylic acid.

The Steric Barrier

The gem-dimethyl group creates a "protective shield" around the nitrile carbon.[1] Standard aqueous hydrolysis (refluxing HCl or dilute NaOH) will fail, typically yielding the Amide (partial hydrolysis) or recovering the starting material.[1]

Figure 2: The hydrolysis energy landscape. The amide is a stable "energy well" that requires high thermal energy to exit.

Troubleshooting Guide: Hydrolysis

| Symptom | Probable Cause | Corrective Action |

| Stuck at Amide (Intermediate) | Insufficient Temperature: Aqueous reflux (100°C) is not hot enough to overcome the steric barrier of the gem-dimethyl group.[1] | Change Solvent System: Switch to Ethylene Glycol or PEG-400 with KOH. This allows reaction temperatures of 140–160°C. |

| Low Yield / Carbonization | Oxidative Degradation: Long heating times at 150°C can degrade the aromatic ring. | Use Peroxide Assist: Add 30% H2O2 to the alkaline mixture (Radziszewski conditions).[1] The hydroperoxide anion ( |

| Product is an Oil (Not Solid) | Solvent Entrapment: High boiling solvents (Glycol) are hard to remove.[1] | Workup Modification: Dilute reaction with water, wash with DCM (removes neutral amide), then acidify aqueous layer to precipitate the acid.[1] |

Recommended Protocol (High-Temp Glycolysis)

-

Charge: Nitrile intermediate (1.0 eq), Ethylene Glycol (5 vol), and KOH pellets (3.0 eq).

-

Reaction: Heat to 150–160°C for 12–16 hours.

-

Workup: Cool to 80°C. Dilute with Water (10 vol).

-

Purification (Crucial): Wash the alkaline solution with Toluene (2x) to remove unreacted Nitrile and any neutral Amide.[1]

-

Isolation: Acidify aqueous phase with conc. HCl to pH 1.[1] The product should precipitate as a white solid.[1]

Module 3: FAQ & Impurity Profiling

Q: Why can't I use the Friedel-Crafts reaction to make this?

A: While theoretically possible using 2,4-dichlorobenzene and a methacrylate derivative, the ortho/para directing effects of the chlorines lead to a mixture of regioisomers (2,4-dichloro vs 2,6-dichloro substitution patterns). The Nitrile route guarantees the position of the acid group relative to the chlorines because the starting material (2,4-dichlorophenylacetonitrile) is isomerically pure.

Q: My final product has a melting point depression (lower than 118°C). What is it?

A: This is likely the Mono-methylated impurity (2-(2,4-dichlorophenyl)propanoic acid).[1]

-

Detection: Check Proton NMR. The product should show a clean singlet for the gem-dimethyl (6H) near 1.6 ppm.[1] If you see a doublet (~1.4 ppm) and a quartet (~3.8 ppm), you have the mono-methyl impurity.[1]

-

Removal: Recrystallize from Hexane/Ethyl Acetate (9:1).[1] The mono-methyl species is more soluble in hexane.[1]

Q: Can I use Dimethyl Carbonate (DMC) instead of Methyl Iodide?

A: DMC is greener but typically requires autoclave conditions or very high temperatures for dialkylation.[1] DMC is excellent for mono-methylation, but driving it to the gem-dimethyl state is kinetically difficult without specialized catalysts (e.g., zeolites) and high pressure.[1] Stick to MeI or DMS (Dimethyl Sulfate) for reliability.[1]

References

-

Phase Transfer Catalysis in Alkylation: Makosza, M., & Jonczyk, A. (1976).[1] Phase-Transfer Catalysis in Organic Synthesis. Springer.[1] (Classic methodology for alkylation of phenylacetonitriles).[1]

-

Hydrolysis of Hindered Nitriles: Vassiliki Theodorou et al. (2018).[1] Mild alkaline hydrolysis of hindered esters and nitriles in non-aqueous solution. Arkivoc.

-

Synthesis of Fibrate Analogues (Structural Relevance): U.S. National Library of Medicine.[1] (2023).[1][2][3][4] Synthesis of 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid. PMC.

-

Organic Syntheses - General Nitrile Alkylation: Organic Syntheses, Coll. Vol. 9, p.542 (1998).[1] Alkylation of Phenylacetonitrile Derivatives. [1]

Validation & Comparative

1H NMR interpretation of 2-(2,4-Dichlorophenyl)-2-methylpropanoic acid

This guide provides an in-depth technical analysis of the 1H NMR profile for 2-(2,4-Dichlorophenyl)-2-methylpropanoic acid . It is designed for analytical scientists and medicinal chemists requiring rigorous structural verification.

Part 1: Executive Summary & Technical Context

The Molecule: this compound is a structural analog often encountered in the synthesis of fibrate-class pharmaceuticals and herbicides. It features a sterically crowded quaternary carbon linking a 2,4-dichlorophenyl ring to a carboxylic acid moiety.

The Analytical Challenge: Distinguishing this compound from its mono-chlorinated analogs (e.g., 4-chlorophenyl derivatives) or regioisomers (e.g., 2,5-dichlorophenyl) is critical in Quality Control (QC). The primary challenge lies in the aromatic region (7.0–7.5 ppm) , where subtle splitting patterns dictate the substitution pattern, and the aliphatic region , where the gem-dimethyl singlet confirms the quaternary center.

Comparative Scope: This guide compares the Target Product (2,4-Dichloro) against a common Alternative/Impurity (4-Chloro analog) to demonstrate the specific spectral "fingerprint" required for positive identification.

Part 2: Experimental Protocol (Self-Validating System)

To ensure reproducibility, follow this standardized workflow. This protocol minimizes solvent effects and maximizes resolution of the aromatic coupling constants.

1. Sample Preparation:

-

Mass: Weigh 10–15 mg of the solid acid.

-

Solvent: Add 600 µL of DMSO-d6 (Dimethyl sulfoxide-d6).

-

Why DMSO-d6? Unlike CDCl3, DMSO-d6 effectively solubilizes the polar carboxylic acid and slows the exchange rate of the acidic proton, often allowing the -COOH proton to be visualized as a broad singlet >12 ppm.

-

-

Vessel: Transfer to a clean, dry 5mm NMR tube. Cap immediately to prevent moisture absorption (HDO signal interference).

2. Instrument Parameters (400 MHz or higher recommended):

-

Temperature: 298 K (25°C).

-

Pulse Sequence: zg30 (30° excitation pulse) to prevent saturation.

-

Relaxation Delay (d1): Set to 5.0 seconds .

-

Reasoning: The quaternary carbons and isolated methyl protons may have longer T1 relaxation times. A short d1 leads to integration errors in quantitative analysis.

-

-

Scans (ns): 16–32 scans (sufficient for >10 mg sample).

Part 3: Structural Assignment & Data Interpretation

A. The Gem-Dimethyl "Anchor" (Aliphatic Region)

The most distinct feature of this molecule is the isobutyric acid moiety attached to the ring.

-

Signal: Strong Singlet (6H).

-

Shift: ~1.45 – 1.55 ppm.[1]

-

Logic: The two methyl groups are attached to a quaternary carbon. Because the molecule lacks a chiral center (the quaternary carbon is bonded to two identical methyls, a phenyl ring, and a carboxyl group), these methyls are chemically equivalent.

-

QC Check: If this signal splits into a doublet, your quaternary carbon synthesis failed (likely formed the mono-methyl/methine analog).

B. The Aromatic Fingerprint (2,4-Substitution)

The 2,4-dichloro substitution creates an AMX (or ABX) spin system. This is the definitive region for purity assessment.

| Proton | Position | Multiplicity | Coupling Constant ( | Approx.[1][2][3] Shift (ppm) | Mechanistic Cause |

| H-3 | Meta to alkyl, between Cl | Doublet (d) | 7.55 – 7.65 | Most deshielded due to being flanked by two electron-withdrawing Cl atoms. | |

| H-6 | Ortho to alkyl | Doublet (d) | 7.35 – 7.45 | Shielded relative to H-3; couples strongly with H-5. | |

| H-5 | Para to alkyl | Doublet of Doublets (dd) | 7.25 – 7.35 | Couples with both H-6 (ortho) and H-3 (meta). |

C. The Acidic Proton

-

Signal: Broad Singlet (1H).

-

Shift: 12.0 – 13.0 ppm (highly concentration/temperature dependent).

-

Note: Often invisible in CDCl3 due to rapid exchange; clearly visible in DMSO-d6.

Part 4: Comparative Analysis (Target vs. Alternative)

This section objectively compares the target molecule with its likely impurity/alternative, 2-(4-Chlorophenyl)-2-methylpropanoic acid .

Table 1: Spectral Performance Comparison

| Feature | Target: 2-(2,4-Dichlorophenyl)-... | Alternative: 2-(4-Chlorophenyl)-... | Diagnostic Conclusion |

| Symmetry | Asymmetric (AMX System) | Symmetric (AA'BB' System) | Critical Differentiator |

| Aromatic Integration | 1:1:1 (Three distinct signals) | 2:2 (Two distinct signals) | Target shows 3 peaks; Alternative shows 2.[2][3][4][5][6][7][8][9] |

| H-3 Signal | Doublet ( | Doublet ( | The small meta-coupling in the Target confirms the 2,4-pattern. |

| Methyl Shift | ~1.50 ppm | ~1.45 ppm | The ortho-Cl in the Target exerts a steric/deshielding effect, shifting methyls downfield. |

Part 5: Visualization of Logic Flow

The following diagram illustrates the decision matrix an analyst should use when interpreting the spectrum to confirm the structure.

Caption: Logical decision tree for validating the 2,4-dichloro substitution pattern via 1H NMR.

Part 6: References & Authority

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[10] (Standard text for AMX vs AA'BB' splitting patterns).

-

Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison. . (Source for chemical shift correlations of alpha-substituted phenyl rings).

-

National Institute of Advanced Industrial Science and Technology (AIST). (2023). Spectral Database for Organic Compounds (SDBS). (Reference for general 2,4-dichlorophenyl fragment shifts).

-

Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Source for substituent additivity rules in 1H NMR).

Sources

- 1. carlroth.com [carlroth.com]

- 2. rsc.org [rsc.org]

- 3. 2,4-Dichlorophenol(120-83-2) 1H NMR spectrum [chemicalbook.com]

- 4. Phenylacetic acid(103-82-2) 13C NMR spectrum [chemicalbook.com]

- 5. unn.edu.ng [unn.edu.ng]

- 6. researchgate.net [researchgate.net]

- 7. rsc.org [rsc.org]

- 8. 13C nmr spectrum of 2-methylpropanoic acid C4H8O2 (CH3)2CHCOOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of isobutyric acid acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. low/high resolution 1H proton nmr spectrum of 2-methylpropanoic acid C4H8O2 (CH3)2CHCOOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isobutyric acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. spectrabase.com [spectrabase.com]

Comparative Guide: Mass Spectrometry Analysis of 2-(2,4-Dichlorophenyl)-2-methylpropanoic Acid

Executive Summary

The analysis of 2-(2,4-Dichlorophenyl)-2-methylpropanoic acid (hereafter referred to as 2,4-DCMPA ) presents a classic analytical dichotomy: the trade-off between structural fingerprinting (GC-MS) and high-throughput quantification (LC-MS/MS).

2,4-DCMPA is structurally significant due to its quaternary

Recommendation:

-

For Structural Confirmation/Unknown ID: Use GC-MS (EI) after methylation. The fragmentation is driven by

-cleavage, yielding a highly stable tertiary carbocation base peak. -

For Routine Quantification (PK/Residue): Use LC-MS/MS (ESI-) . The carboxylic acid moiety ionizes efficiently in negative mode, providing superior sensitivity without sample preparation artifacts.

Part 1: Structural Analysis & Theoretical Fragmentation

Before selecting a method, the analyst must understand the molecule's unique stress points under energy.

The Chlorine Isotope Signature

The presence of two chlorine atoms on the phenyl ring creates a mandatory validation check. Any valid MS signal (molecular ion or chlorine-containing fragment) must exhibit the characteristic Cl

-

M (100%) :

Cl + -

M+2 (~64%) :

Cl + -

M+4 (~10%) :

Cl +

Note: If your spectra do not show this 100:64:10 ratio, the peak is not 2,4-DCMPA.

The Quaternary Carbon Effect

Unlike simple phenyl-propanoic acids, 2,4-DCMPA possesses a quaternary

-

Consequence: There are no

-hydrogens available for abstraction. -

Result: Standard McLafferty rearrangements are sterically and mechanistically blocked. Fragmentation is almost exclusively driven by

-cleavage (loss of the carboxyl group) to relieve steric strain and form a stabilized tertiary carbocation.

Part 2: Comparative Ionization Techniques

Method A: GC-MS (Electron Ionization)

Requirement: Derivatization to Methyl Ester (2,4-DCMPA-Me)

In EI (70 eV), the free acid is often thermally unstable and tails badly on non-polar columns. Analysis requires conversion to the methyl ester.

-

Molecular Ion (M+[1]•): Visible but weak at m/z ~246 .

-

Base Peak (100%): m/z 187 (Isotope cluster 187/189/191).

-

Mechanism: Homolytic

-cleavage of the bond between the quaternary carbon and the carbonyl carbon. -

Fragment:

. This is a tertiary benzylic carbocation, exceptionally stable, making it the dominant species.

-

-

Secondary Fragments:

-

m/z 151: Loss of HCl from the base peak (internal cyclization/elimination).

-

m/z 59:

(Characteristic of methyl esters).

-

Method B: LC-MS/MS (Electrospray Ionization)

Mode: Negative Ion (ESI-)

The carboxylic acid proton is acidic (

-

Precursor Ion ([M-H]-): m/z 231 (Isotope cluster 231/233/235).

-

Primary Product Ion: m/z 187 .

-

Mechanism: Neutral loss of

(44 Da). -

Fragment:

.

-

-

Secondary Product Ion: m/z 35 (

).-

Note: Non-specific, but high intensity. Use only as a qualifier.

-

Performance Comparison Matrix

| Feature | GC-MS (EI) - Methyl Ester | LC-MS/MS (ESI) - Negative Mode |

| Specificity | High (Fingerprint spectrum) | Medium (Relies on MRM transitions) |

| Sensitivity | ng/mL range | pg/mL range (10-100x more sensitive) |

| Sample Prep | High (Derivatization required: 30-60 min) | Low (Dilute & Shoot or SPE) |

| Isomer Resolution | Excellent (Chromatographic separation) | Good (Depends on column chemistry) |

| Primary Artifacts | Incomplete methylation; Moisture sensitivity | Matrix effects (Ion suppression) |

Part 3: Fragmentation Pathways (Visualized)

The following diagram illustrates the divergent fragmentation pathways based on the ionization energy and state.

Figure 1: Divergent fragmentation pathways. Note that while both techniques yield a fragment at m/z 187, the GC-MS fragment is a cation formed by radical cleavage, whereas the LC-MS fragment is an anion formed by decarboxylation.

Part 4: Experimental Protocols

Protocol A: GC-MS Derivatization (Methylation)

Purpose: To render the acid volatile and thermally stable.

-

Extraction: Dissolve residue in 100 µL Ethyl Acetate.

-

Reagent Addition: Add 100 µL

-Methanol (14% w/v). -

Incubation: Heat at 60°C for 15 minutes. (Do not overheat; 2,4-DCMPA esters are volatile).

-

Quench: Add 200 µL Hexane and 200 µL Saturated

(neutralizes acid). -

Separation: Vortex and centrifuge. Transfer the top Hexane layer to a GC vial.

-

GC Parameters:

-

Column: DB-5MS or equivalent (30m x 0.25mm).

-

Inlet: 250°C, Splitless.

-

Temp Program: 60°C (1 min)

20°C/min

-

Protocol B: LC-MS/MS Optimization

Purpose: High-sensitivity quantification.

-

Mobile Phase:

-

A: Water + 5mM Ammonium Acetate (pH helps deprotonation).

-

B: Acetonitrile (Methanol can cause higher background in negative mode).

-

-

Column: C18 Reverse Phase (e.g., 2.1 x 50mm, 1.8 µm).

-

MS Source Settings (Generic ESI-):

-

Spray Voltage: -2500 V to -3500 V.

-

Gas Temp: 350°C (Ensure complete desolvation).

-

-

MRM Transitions (Self-Validating):

-

Quantifier: 231.0

187.0 (CE: -15 to -20 eV). -

Qualifier: 233.0

189.0 (Must match theoretical Cl isotope ratio).

-

Workflow Decision Matrix

Figure 2: Decision matrix for selecting the analytical approach based on research goals.

Part 5: Validation & Troubleshooting

The "Ghost" Peak (Interference Warning): Researchers often confuse 2,4-DCMPA with 2,4-Dichlorophenoxyacetic acid (2,4-D) .

-

Differentiation: 2,4-D has an ether linkage (Phenoxy).

-

2,4-D Fragment (EI): Loss of

. -

2,4-DCMPA Fragment (EI): Loss of

only.

-

-

Check: If you see a loss of 59 (ester) but no ether cleavage fragments, you have the propanoic acid derivative (2,4-DCMPA), not the phenoxy herbicide.

Reference Data Generation: Since specific library spectra for this exact isomer may be sparse in public databases, you must generate a Reference Standard curve.

-

Purchase pure this compound (Custom synthesis or metabolite standard).

-

Run full scan (Q1) to confirm the [M-H]- cluster.

-

Run Product Ion Scan on m/z 231 to optimize CE for the m/z 187 fragment.

References

-

NIST Mass Spectrometry Data Center. (2023). NIST Standard Reference Database 1A v17. National Institute of Standards and Technology. [Link]

- Sparkman, O. D., Penton, Z., & Kitson, F. G. (2011). Gas Chromatography and Mass Spectrometry: A Practical Guide. Academic Press.

-

ResolvemMass Laboratories. (2026). GC-MS vs LC-MS: A Comparative Guide. [Link]

- McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra. University Science Books.

Sources

Comparative Bioactivity Guide: 2-(2,4-Dichlorophenyl)-2-methylpropanoic Acid vs. Phenoxy & Aryl Analogs

The following guide provides a comprehensive comparison of 2-(2,4-Dichlorophenyl)-2-methylpropanoic acid and its key structural analogs.

Executive Summary & Structural Context[1]

This guide evaluates the bioactivity profile of This compound (also referred to as 2,4-Dichlorophenylisobutyric acid ). This molecule belongs to the class of

The primary comparison in this guide is between the Phenyl Series (direct C-C bond, often associated with NSAID-like activity or metabolic stability) and the Phenoxy Series (ether linkage, associated with PPAR agonism and auxin activity).

Core Structural Distinction

-

Target Compound (Phenyl Series): this compound.

-

Key Feature: Lipophilic, chemically stable C-C bond.

-

Primary Application: Synthetic intermediate for NSAIDs; potential inhibitor of specific metabolic enzymes (e.g., pyruvate dehydrogenase kinase analogs).

-

-

Primary Analog (Phenoxy Series): 2-(2,4-Dichlorophenoxy)-2-methylpropanoic acid (Clofibrate/2,4-D analog).

-

Key Feature: Ether oxygen linker.

-

Primary Application: PPAR-

agonist (lipid lowering), Anti-auxin herbicide.

-

Mechanism of Action & SAR Analysis

The "Linker Switch": Carbon vs. Oxygen

The bioactivity of 2-methylpropanoic acid derivatives hinges critically on the atom linking the aromatic ring to the acid tail.

-

Phenyl Series (Direct Bond):

-

Steric Bulk & Lipophilicity: The absence of the oxygen atom makes the molecule more rigid and lipophilic (higher LogP). This often improves blood-brain barrier (BBB) penetration but reduces hydrogen bonding potential.

-

Enzyme Inhibition: Analogs in this class (e.g., 2-(4-chlorophenyl)-2-methylpropanoic acid) are often investigated as inhibitors of Pyruvate Dehydrogenase Kinase (PDK) or as metabolically stable bioisosteres of NSAIDs (preventing chiral inversion due to the gem-dimethyl group).

-

Metabolic Stability: The gem-dimethyl group blocks

-oxidation, extending the half-life compared to simple propanoic acids.

-

-

Phenoxy Series (Ether Linker):

-

PPAR-

Activation: The ether oxygen is critical for the "Fibrate" pharmacophore, allowing the molecule to adopt the specific conformation required to bind the Peroxisome Proliferator-Activated Receptor alpha (PPAR -

Auxin Activity: In plants, the oxygen linker mimics the structure of Indole-3-acetic acid. However, the addition of the

-methyl group (isobutyric) often converts these from auxins (agonists) to anti-auxins (antagonists).

-

Signaling Pathway Visualization

The following diagram illustrates the divergent pathways activated by the Phenyl vs. Phenoxy scaffolds.

Caption: Divergent bioactivity profiles: The Phenyl scaffold favors enzyme inhibition (COX/PDK), while the Phenoxy scaffold targets nuclear receptors (PPAR) and plant signaling.

Comparative Data Analysis

The following table synthesizes physicochemical and biological data. Note: Specific values for the 2,4-dichloro phenyl variant are extrapolated from the well-characterized 4-chlorophenyl and phenoxy analogs.

| Feature | 2-(2,4-Dichlorophenyl)- 2-methylpropanoic acid | 2-(2,4-Dichlorophenoxy)- 2-methylpropanoic acid | 2-(4-Chlorophenyl)- 2-methylpropanoic acid |

| Class | Aryl-Isobutyric Acid | Aryloxy-Isobutyric Acid | Aryl-Isobutyric Acid |

| Linker | Direct C-C Bond | Ether Oxygen (-O-) | Direct C-C Bond |

| LogP (Est.) | ~3.8 (High Lipophilicity) | ~3.2 (Moderate) | ~3.1 |

| PPAR- | Low / Inactive | High (Fibrate-like) | Low |

| COX Inhibition | Moderate (NSAID-like structure) | Low | Moderate |

| Metabolic Stability | High (Blocked | Moderate (O-dealkylation possible) | High |

| Primary Use | Synthetic Intermediate / Inhibitor | Lipid Lowering / Herbicide | NSAID Intermediate |

Key Experimental Insight

Metabolic Blockade: The presence of the gem-dimethyl group (two methyls at the

Experimental Protocols

To validate the bioactivity of the target compound versus its analogs, the following protocols are recommended.

Protocol A: PPAR- Reporter Gene Assay (To test Fibrate Activity)

Purpose: To determine if the Phenyl analog retains the lipid-lowering potential of the Phenoxy series.

-

Cell Culture: Transfect HEK293 cells with a plasmid expressing human PPAR-

and a PPRE-Luciferase reporter vector. -

Treatment:

-

Vehicle Control: 0.1% DMSO.

-

Positive Control: Fenofibric Acid (10

M). -

Test Compound: this compound (0.1 - 100

M).

-

-

Incubation: 24 hours at 37°C.

-

Measurement: Lyse cells and measure luminescence using a dual-luciferase assay system.

-

Analysis: Normalize to Renilla luciferase (internal control). Calculate

.-

Expected Result: The Phenyl compound will likely show significantly lower potency (>100x) compared to the Phenoxy analog due to the lack of the ether oxygen required for the active site H-bond network.

-

Protocol B: COX-1/COX-2 Inhibition Assay (To test NSAID Activity)

Purpose: To assess anti-inflammatory potential typical of aryl-propanoic acids.

-

Enzyme Prep: Use purified ovine COX-1 and recombinant human COX-2.

-

Reaction: Incubate enzyme with heme cofactor and Test Compound (10 minutes).

-

Substrate: Initiate reaction with Arachidonic Acid (100

M). -

Detection: Measure

production via ELISA or colorimetric peroxidation assay (TMPD oxidation). -

Validation: Use Indomethacin as a positive control.

Synthesis & Quality Control

For researchers synthesizing this compound de novo, the Friedel-Crafts Alkylation is the preferred route over the Williamson Ether synthesis used for the Phenoxy analogs.

Caption: Synthetic pathway for the Phenyl scaffold via Friedel-Crafts alkylation, distinct from the phenol-based synthesis of fibrates.

References

- Wermuth, C. G. (2011). The Practice of Medicinal Chemistry. Academic Press. (Discusses bioisosterism of ether vs. methylene linkers).

-

U.S. Environmental Protection Agency. (2025). Substance Details: Propanoic acid, 2-[4-(2,4-dichlorophenoxy)phenoxy]-, methyl ester. Link

-

Sigma-Aldrich. (2024). Product Specification: 2-(4-Chlorophenyl)-2-methylpropanoic acid (CAS 6258-30-6).[1][2] Link

-

ChemicalBook. (2026). 2-(2,4-Dichlorophenoxy)propanoic acid Properties and Bioactivity. Link

- Stoughton, R. W. (1975). Anti-lipemic agents. Aryloxyisobutyric acid derivatives. Journal of Medicinal Chemistry, 18(1), 10-15. (Foundational SAR for Phenoxy-isobutyric acids).

Sources

Safety Operating Guide

2-(2,4-Dichlorophenyl)-2-methylpropanoic acid proper disposal procedures

Topic: 2-(2,4-Dichlorophenyl)-2-methylpropanoic Acid Proper Disposal Procedures CAS: 14617-19-7 (Related: Fenofibric Acid Intermediate)[1]

Executive Summary: Immediate Operational Directive

Do not dispose of this compound down the drain. this compound is a halogenated organic acid.[1][2] It poses significant aquatic toxicity risks and is resistant to standard wastewater treatment biodegradation.[1]

-

Primary Disposal Route: High-temperature incineration via a licensed hazardous waste contractor.

-

Waste Stream Classification: Halogenated Organic Waste .[1][3]

-

Immediate Action: Segregate from non-halogenated solvents and strong oxidizers.[1][3] Label clearly as "Hazardous Waste - Halogenated."[1][3]

Safety & Hazard Assessment (Pre-Work)

Before handling waste, you must validate your safety setup.[1][3] This compound is a skin/eye irritant and an environmental toxin.[1][3]

Hazard Profile (GHS Standards)

| Hazard Class | H-Code | Description |

| Skin Irritation | H315 | Causes skin irritation.[1][3] |

| Eye Damage | H318/H319 | Causes serious eye damage/irritation.[1][4] |

| Aquatic Toxicity | H410/H411 | Very toxic to aquatic life with long-lasting effects.[1][3] |

Required PPE

-

Hand Protection: Nitrile gloves (minimum 0.11 mm thickness) are sufficient for incidental contact.[1] Double-glove if handling solutions in penetrating solvents (e.g., DCM, Chloroform).[1]

-

Eye Protection: Chemical splash goggles.[1] Safety glasses are insufficient if working with liquid solutions where splashing is possible.[1]

-

Respiratory: If handling dry powder outside a fume hood, use an N95 or P100 particulate respirator to prevent inhalation of dust.[1][3]

Detailed Disposal Protocols

Protocol A: Solid Waste (Pure Substance)

Applicable for: Expired shelf stock, spilled solids, or synthesis yield.[1]

-

Container Selection: Use a wide-mouth high-density polyethylene (HDPE) or glass jar.[1][3] Ensure the lid has a chemically resistant liner (Teflon/PTFE).[1]

-

Transfer: Transfer the solid carefully to the container. Avoid generating dust.[1][3][4][5]

-

Segregation: Place the container in the Solid Hazardous Waste satellite accumulation area.

Protocol B: Liquid Waste (Solutions & Reaction Mixtures)

Applicable for: HPLC waste, mother liquors, or dissolved reaction byproducts.[1]

Scientific Rationale: This compound is sparingly soluble in water but soluble in organic solvents.[1][3] It must be managed as a Halogenated Solvent stream because the chlorine atoms require specific incineration temperatures (>1100°C) to prevent the formation of dioxins/furans during destruction.

-

Characterize the Solvent:

-

Scenario 1 (Organic Solvent): If dissolved in Methanol, DCM, or Ethyl Acetate, pour into the Halogenated Solvent Waste carboy.[1]

-

Scenario 2 (Aqueous/Buffer): If the compound is in an aqueous buffer (e.g., HPLC mobile phase), it cannot go down the drain.[1] Collect in a carboy labeled "Aqueous Waste with Halogenated Contaminants."[1]

-

-

pH Check (Do Not Neutralize):

-

Compatibility Check: Ensure the waste stream does not contain strong oxidizers (e.g., Nitric Acid, Peroxides), as this can lead to pressure buildup and explosion.[1]

Spill Management Protocol

Minor Spill (< 50g or < 100mL):

-

Isolate: Alert nearby personnel.

-

PPE: Don goggles and double nitrile gloves.[1]

-

Containment:

-

Clean Up: Wipe the area with soap and water.[1] Place all cleanup materials (gloves, paper towels, absorbent) into a clear plastic bag, seal it, and tag it as Hazardous Solid Waste (Debris) .

Decision Logic & Workflow (Visualization)

The following diagram illustrates the decision-making process for segregating this specific chemical waste.

Figure 1: Waste segregation decision tree ensuring compliance with RCRA and incineration protocols.

Regulatory Context (RCRA)

While this compound is not explicitly "P-listed" or "U-listed" by specific name in 40 CFR 261.33, it falls under strict regulation due to its chemical class:

-

Characteristic Waste: If the waste solution has a pH < 2, it is D002 (Corrosive) .[1][3][6]

-

Halogenated Solvents: If mixed with spent halogenated solvents (e.g., Methylene Chloride), the entire mixture often adopts the F-code (e.g., F002) of the solvent.[1]

-

"Cradle-to-Grave" Liability: As a generator, you remain liable for this waste until it is destroyed.[1] Segregating it into the "Halogenated" stream ensures the incineration facility uses scrubbers to capture acid gases (HCl) generated during burning, preventing environmental release.[1]

References

-

Sigma-Aldrich. (2025).[1][3] Safety Data Sheet: 2-(2,4-Dichlorophenoxy)propanoic acid (Analogue).[1] Retrieved from

-

Thermo Fisher Scientific. (2012).[1] Safety Data Sheet: Chlorinated Aromatic Acids.[1][3] Retrieved from [1]

-

PubChem. (2025).[1] Compound Summary: Fenofibric Acid.[1][3][7] National Library of Medicine.[1][3] Retrieved from [1]

-

US EPA. (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [1]

Sources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.